molecular formula C10H8F3NO2 B1421051 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one CAS No. 1190198-26-5

5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1421051
CAS No.: 1190198-26-5
M. Wt: 231.17 g/mol
InChI Key: ASXQIFMMGBUAEZ-UHFFFAOYSA-N
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Description

5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (CAS: 1190198-26-5) is an indole-derived bicyclic compound featuring a methoxy (-OCH₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 6 (Figure 1). Its molecular formula is C₁₀H₈F₃NO₂, with a molecular weight of 231.18 g/mol . The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the methoxy group modulates electronic properties and solubility .

Properties

IUPAC Name

5-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-16-8-2-5-3-9(15)14-7(5)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXQIFMMGBUAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200380
Record name 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID801200380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-26-5
Record name 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Methods

The synthesis of 1,3-dihydro-2H-indol-2-ones, including derivatives such as 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, can be achieved through various methods. These methods often involve reactions with a halide of a specific formula in the presence of a base. The reaction is typically conducted using a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like N,N-dimethylformamide or tetrahydrofuran, maintaining a temperature between -70°C and +60°C.

Reductive Dephosphorylation

A novel approach to synthesizing 3-unsubstituted oxindoles involves the reductive dephosphorylation of 3-(diethylphosphoryloxy)oxindoles using hydroiodic acid. This method includes a two-step procedure: a phospha-Brook rearrangement of isatins with diethyl phosphite, followed by reductive dephosphorylation of the phosphorylated oxindoles.

Additional Methods and Considerations

  • Base-Mediated Reactions Reactions involving a base with a halide can be used, where R1, R2, R3, and R4 are defined for a compound of formula (I), and Hal represents a halogen atom, preferably chlorine or bromine, with a compound of a specific formula.
  • Reaction Optimization: Optimizing the reaction conditions, such as using specific additives and solvents under nitrogen atmosphere and LED irradiation, can improve the synthesis of indolin-2-one derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1190198-26-5) 5-OCH₃, 6-CF₃ C₁₀H₈F₃NO₂ 231.18 High lipophilicity; medicinal chemistry interest
6-Chloro-5-fluoro-2H-indol-2-one (100487-74-9) 6-Cl, 5-F C₈H₅ClFNO 185.58 Halogenated; potential antimicrobial activity
6-(Trifluoromethyl)-2H-indol-2-one (1735-89-3) 6-CF₃ C₉H₆F₃NO 201.15 Lower solubility vs. target compound; simpler structure
5-Nitro-6-(trifluoromethyl)-1H-indole (1186405-05-9) 5-NO₂, 6-CF₃ C₉H₅F₃N₂O₂ 230.15 Strong electron-withdrawing nitro group; higher reactivity
5-Fluoro-3-methyl-2H-indol-2-one (1035805-54-9) 5-F, 3-CH₃ C₉H₈FNO 165.16 Methyl substituent reduces polarity; limited bioactivity data
5-Ethyl-1-(tetrafluorophenyl)-2H-indol-2-one (TRC-D916545) 5-C₂H₅, 1-C₆F₄H C₁₆H₁₁F₄NO 309.26 High steric bulk; potential CNS activity
Substituent Analysis:
  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity (e.g., target compound vs. 6-(Trifluoromethyl)-2H-indol-2-one) .
  • Methoxy (-OCH₃) : Increases solubility in polar solvents compared to halogenated analogues (e.g., target compound vs. 6-Chloro-5-fluoro derivative) .
  • target compound) .

Commercial Availability and Cost

The target compound is available from suppliers like CymitQuimica and Combi-Blocks, with prices ranging from 453–676 €/500 mg–1 g . In contrast, simpler derivatives like 6-Chloro-5-fluoro-2H-indol-2-one (CAS 100487-74-9) are more affordable and widely available .

Biological Activity

5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H13F3N2O
  • Molecular Weight : 359.70 g/mol
  • IUPAC Name : 3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one

Structure

The compound exhibits a complex structure characterized by the presence of a trifluoromethyl group and a methoxy group, which contribute to its unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown selective cytotoxic effects against various cancer cell lines while sparing normal cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
Jurkat8.0 ± 1.4Induction of apoptosis
HCT11618.2 ± 2.9Cell cycle arrest
MDA-MB-23112.3Interaction with CDK proteins
Non-cancer cells>100Minimal toxicity

Antioxidant Activity

The compound also exhibits significant antioxidant properties. It has been evaluated using various assays, including DPPH and ABTS radical scavenging tests, demonstrating its ability to neutralize free radicals effectively.

Table 2: Antioxidant Activity Assay Results

Assay TypeResult (IC50 µM)
DPPH Scavenging15.0
ABTS Scavenging20.5
FRAP MethodStrong activity

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Kinases : The compound interacts with cyclin-dependent kinases (CDK), disrupting cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It reduces ROS levels, thereby protecting cells from oxidative stress.
  • Cytokine Regulation : It modulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Study on Antitumor Effects

A recent study investigated the antitumor effects of the compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, suggesting its potential as an effective therapeutic agent in oncology.

Study on Neuroprotective Effects

Another study explored the neuroprotective properties of the compound in models of cerebral ischemia. The findings revealed that it improved neurological outcomes and reduced infarct size, indicating its potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Core synthesis : Start with indole derivatives, such as 5-methoxy-2-oxindole, and introduce trifluoromethyl groups via halogenation (e.g., using chlorinating agents like triphenylphosphine-CCl₄ in acetonitrile) followed by catalytic reduction (e.g., Pd/C under H₂).
  • Optimization : Adjust temperature (typically 50–80°C), solvent polarity (acetonitrile or DMF), and stoichiometry of trifluoromethylation reagents (e.g., CF₃Cu or CF₃I) to improve yield and purity. Monitor intermediates via TLC or HPLC .
    • Key data : Reaction yields for similar indol-2-one derivatives range from 45–75% under optimized conditions .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodology :

  • Analytical techniques : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, trifluoromethyl at C6). LC-MS or HRMS verifies molecular weight (C₁₀H₈F₃NO₂, theoretical MW: 247.17 g/mol).
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Aim for ≥95% purity .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodology :

  • Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproducts like de-methoxy or trifluoromethyl loss .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the indol-2-one core.
  • Predict sites for electrophilic attack (e.g., C3/C4 positions) or nucleophilic substitution (C6 trifluoromethyl group). Validate predictions with experimental kinetics (e.g., reaction rates with Grignard reagents) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) under controlled O₂ levels (5% CO₂, normoxia vs. hypoxia) to isolate microenvironment effects.
  • Metabolic profiling : LC-MS/MS to identify metabolite interference (e.g., cytochrome P450-mediated oxidation) that may alter activity .

Q. How can reaction mechanisms for trifluoromethyl group introduction be elucidated?

  • Methodology :

  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during CF₃ group installation.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

  • Methodology :

  • Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane or EtOAc/heptane) for slow evaporation.
  • Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4–40°C).
  • Co-crystallization : Add supramolecular auxiliaries (e.g., crown ethers) to stabilize lattice packing .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationPd/C catalysis, CF₃I reagent, acetonitrile solvent
Purity AnalysisHPLC (C18, 70:30 acetonitrile/water)
Stability TestingAccelerated degradation at 40°C/75% RH
Computational ModelingDFT (B3LYP/6-31G*) for electron density mapping

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.